![molecular formula C9H17ClO2Si B14198057 Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate CAS No. 875167-71-8](/img/structure/B14198057.png)
Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate is an organosilicon compound that features a unique combination of functional groups, including a chloropropenyl group, a dimethylsilyl group, and an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate typically involves the reaction of 2-chloroprop-2-en-1-yl chloride with dimethylchlorosilane in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive intermediates from decomposing.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropenyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted silyl ethers or thioethers.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The chloropropenyl group can act as an electrophile in substitution reactions, while the dimethylsilyl group can stabilize intermediates through hyperconjugation. The ester group can participate in hydrolysis or reduction reactions, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroprop-2-en-1-yl)sulfide: Similar in structure but contains sulfur instead of silicon.
Ethyl (dimethylsulfuranylidene)acetate: Contains a sulfur ylide instead of a silyl group.
Uniqueness
Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate is unique due to the presence of both silicon and ester functionalities, which provide a combination of reactivity and stability not found in many other compounds. This makes it a versatile intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
875167-71-8 |
|---|---|
Molekularformel |
C9H17ClO2Si |
Molekulargewicht |
220.77 g/mol |
IUPAC-Name |
ethyl 2-[2-chloroprop-2-enyl(dimethyl)silyl]acetate |
InChI |
InChI=1S/C9H17ClO2Si/c1-5-12-9(11)7-13(3,4)6-8(2)10/h2,5-7H2,1,3-4H3 |
InChI-Schlüssel |
AJAOSPHJXPCXHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C[Si](C)(C)CC(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
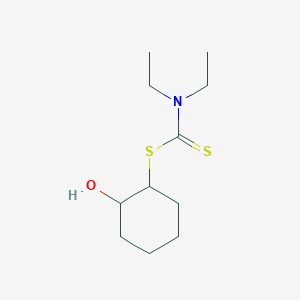
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)

![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
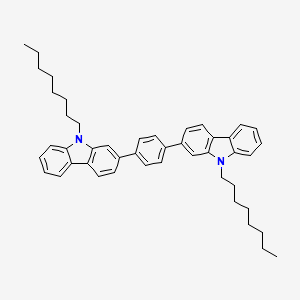
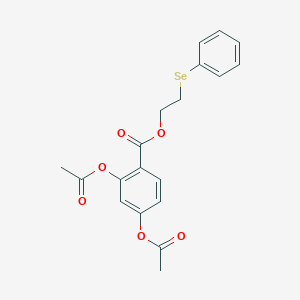
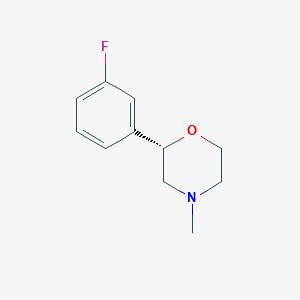

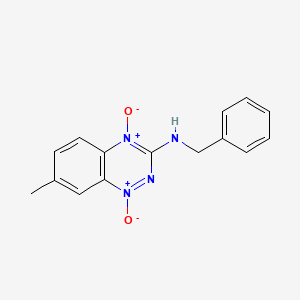

![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)
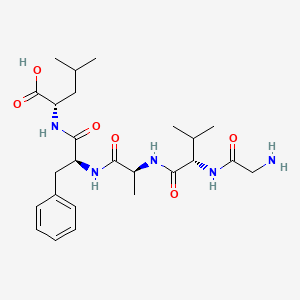
![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)
